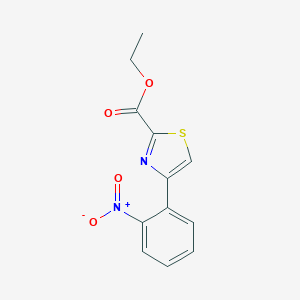

Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-9(7-19-11)8-5-3-4-6-10(8)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBMDVYVDBQXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001252537 | |

| Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172848-60-1 | |

| Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172848-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug design and development. The title compound, Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate, incorporates the key thiazole-2-carboxylate moiety attached to a 2-nitrophenyl group at the 4-position, suggesting potential for novel biological activities. This guide details a reliable synthetic route and the expected analytical characterization of this compound.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved via the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between an α-haloketone and a thioamide. In this case, the reaction proceeds between 2-bromo-1-(2-nitrophenyl)ethanone (2-nitrophenacyl bromide) and ethyl thiooxamate.

Spectroscopic and Synthesis Data for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate Currently Unavailable

A comprehensive search for spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—and a detailed experimental synthesis protocol for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate did not yield specific results for this compound.

While data for structurally related isomers and derivatives are available, no publication or database appears to contain the complete spectral characterization and detailed synthesis methodology specifically for the 2-nitro substituted isomer as requested. The available scientific literature provides information on similar compounds, such as the 3-nitrophenyl and 4-nitrophenyl isomers, as well as other derivatives of the thiazole carboxylate scaffold. However, this information is not directly applicable to the specified molecule due to the distinct substitution pattern on the phenyl ring, which would significantly alter its spectroscopic properties.

For researchers and drug development professionals, this indicates a potential gap in the existing chemical literature for this particular compound. Further investigation through original synthesis and characterization would be required to establish a definitive spectroscopic and procedural record for this compound.

Data for Related Isomers

For comparative purposes, spectroscopic data for the closely related isomer, Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate , has been reported. It is crucial to note that the spectral data for this isomer will differ from that of the requested 2-nitrophenyl compound.

Spectroscopic Data for Ethyl {2-[4-(3-nitrophenyl)thiazole-2-yl]phenyl}carbamate (a related compound)

| Parameter | Value |

| FT-IR (νmax, cm⁻¹) | 3090, 1720, 1600, 1545, 1483, 1352, 1244, 1071[1] |

| ¹H NMR (600 MHz, DMSO-d₆, 304 K) δ (ppm) | 1.31 (t, 3H, J = 7.1), 4.23 (q, 2H, J = 7.1), 7.23 (t, 1H, J = 8.0), 7.49–7.64 (m, 1H), 7.83 (t, 1H, J = 8.0), 7.99 (d, 1H, J = 7.9), 8.28 (d, 1H, J = 7.5), 8.48 (d, 1H, J = 7.9), 8.85 (s, 1H), 11.65 (s, 1H)[1] |

General Experimental Workflow

While a specific protocol for the target compound is unavailable, the synthesis of similar thiazole derivatives often follows a general workflow. This can be visualized as a logical progression from starting materials to the final characterized product.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Chemical Structure Representation

The chemical structure of the requested compound, this compound, is presented below. This visualization helps in understanding the molecular architecture and the relationship between its different functional groups.

Caption: Chemical structure of this compound.

Due to the absence of specific experimental data, a more in-depth guide with quantitative tables and detailed protocols for this compound cannot be provided at this time.

References

In-depth Technical Guide: Crystal Structure Analysis of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate

A comprehensive search of scientific databases and literature reveals no specific published crystal structure analysis for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate. Therefore, a detailed technical guide with quantitative data and experimental protocols for this exact compound cannot be provided at this time.

While data for the target molecule is unavailable, this guide will present information on closely related compounds to offer insights into the potential methodologies and structural features that might be expected. The following sections detail the typical experimental protocols and data presentation formats used in the crystallographic analysis of similar thiazole derivatives.

Methodologies for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, data collection, and structure refinement. Below is a generalized workflow based on analyses of related compounds.

Synthesis and Crystallization

The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis or related condensation reactions. For a compound like this compound, a plausible route would involve the reaction of an appropriate thioamide with an α-haloketone.

Successful X-ray diffraction analysis is contingent upon growing high-quality single crystals. Common techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature. This is a widely used and effective method.[1]

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Data Collection and Processing

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

-

Data Collection: A single crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The crystal is rotated, and the diffraction patterns are recorded on a detector. Data is typically collected at a low temperature (e.g., 100-170 K) to minimize thermal vibrations of the atoms.[1][2]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors (like Lorentz and polarization effects) and integrated to produce a list of reflection intensities. The unit cell parameters are also determined during this stage.

Structure Solution and Refinement

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule. This is typically achieved using direct methods or Patterson methods, often with software like SHELXS.[2]

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F² with software such as SHELXL.[2] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2][3]

References

Physical and chemical properties of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties and synthesis of closely related isomers and derivatives, offering a predictive profile to inform research and development efforts.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a versatile scaffold in medicinal chemistry known for a wide range of biological activities. The presence of a nitrophenyl group is known to enhance the reactivity and biological interactions of such molecules. Thiazole derivatives are integral to the development of pharmaceuticals and agrochemicals, acting as key intermediates in the synthesis of bioactive compounds. Their significance lies in their ability to interact with various biological targets, leading to advancements in therapeutic strategies.

Physicochemical Properties

| Property | Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate | Ethyl 2-(3-Methyl-4-nitrophenyl)thiazole-4-carboxylic acid ethyl ester | Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate |

| Molecular Formula | C₁₂H₁₀N₂O₄S | C₁₃H₁₂N₂O₄S | C₁₃H₁₂N₂O₅S |

| Molecular Weight | 278.29 g/mol | 292.31 g/mol | 308.31 g/mol |

| Appearance | Light green solid | Pale yellow solid | Data not available |

| Purity | ≥ 98% (HPLC) | ≥ 96% (HPLC) | Data not available |

| Storage Conditions | 0-8 °C | 0-8 °C | Data not available |

Based on these related compounds, this compound is expected to be a solid at room temperature with a molecular formula of C₁₂H₁₀N₂O₄S and a molecular weight of 278.29 g/mol .

Synthesis and Experimental Protocols

A general and plausible synthetic route for this compound can be extrapolated from established methods for similar thiazole derivatives. A common approach involves the Hantzsch thiazole synthesis.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of a Related Compound (Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate)[4][5][6]

This protocol for a structurally related compound provides a template for the potential synthesis of the target molecule.

-

Synthesis of 1-(2-Nitrobenzylidene)thiosemicarbazide:

-

A mixture of 2-nitrobenzaldehyde and thiosemicarbazide is refluxed in a suitable solvent, such as ethanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration and washed to yield the intermediate.

-

-

Synthesis of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate:

-

1-(2-Nitrobenzylidene)thiosemicarbazide (0.5 g, 0.00237 mol) and ethyl bromopyruvate (0.3 mL, 0.00238 mol) are refluxed in absolute ethanol (20 mL) for 4 hours.

-

The reaction is monitored by TLC.

-

After the reactants are consumed, the reaction is quenched by adding ice-cold water, leading to the precipitation of the product.

-

The precipitate is filtered and washed with excess water to yield the pure compound.

-

Spectral Data

While specific spectra for this compound are not available, data from related compounds can provide an indication of the expected spectral characteristics.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons of the nitrophenyl ring, and the proton on the thiazole ring are expected.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the thiazole and nitrophenyl rings, and the ethyl group carbons are anticipated.

-

IR Spectroscopy: Characteristic absorption bands for the C=O of the ester, C=N of the thiazole ring, and the nitro group (NO₂) are expected.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed.

Potential Biological Activity and Applications

Thiazole derivatives are known for a wide array of biological activities. The introduction of a nitrophenyl moiety can further modulate these properties.

Potential Applications Workflow

Caption: Potential applications derived from the biological activities of nitrophenylthiazole scaffolds.

-

Antimicrobial Activity: Many thiazole derivatives exhibit significant antibacterial and antifungal properties. The nitrophenyl group can enhance this activity.

-

Anticancer Activity: Thiazole-containing compounds have been investigated for their efficacy against various cancer cell lines. The mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

-

Enzyme Inhibition: The structural features of nitrophenylthiazoles make them potential candidates for enzyme inhibitors, which is a key strategy in drug discovery. For instance, related compounds have been studied as monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative disorders.

-

Agrochemicals: Related thiazole compounds are utilized in the formulation of pesticides and herbicides.

-

Material Science: There is potential for this class of compounds to be explored in the development of advanced materials with improved properties.

Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry and materials science. While direct experimental data is scarce, the analysis of its isomers provides a strong foundation for predicting its physicochemical properties, guiding its synthesis, and postulating its biological activities. Further research into this specific compound is warranted to fully elucidate its properties and potential applications.

Technical Guide: Biological Activity Screening of Novel Thiazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural features allow it to serve as a versatile scaffold, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Thiazole derivatives have garnered significant attention for their potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Several clinically approved drugs, such as the anticancer agents Dasatinib and Ixazomib, feature a thiazole moiety, highlighting the therapeutic potential of this heterocyclic system.[5] This guide provides an in-depth overview of the screening methodologies used to identify and characterize the biological activities of novel thiazole derivatives, complete with experimental protocols, data presentation, and workflow visualizations.

Key Biological Activities and Screening Paradigms

The screening process for new chemical entities typically follows a hierarchical approach, beginning with broad primary assays and progressing to more specific, mechanism-of-action studies for promising "hit" compounds.

References

- 1. media.neliti.com [media.neliti.com]

- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a myriad of biologically active compounds. Among the diverse array of thiazole-containing building blocks, Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate emerges as a particularly valuable scaffold. Its strategic placement of a nitro group on the phenyl ring, coupled with the reactive ester functionality, offers a versatile platform for the synthesis of complex molecular architectures. This technical guide delineates the synthesis, key reactions, and potential applications of this important synthetic intermediate, providing researchers with a comprehensive resource for its effective utilization in drug discovery and materials science.

Synthesis of the Core Scaffold

The principal and most efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This classical condensation reaction involves the cyclization of a thioamide with an α-haloketone. In this specific case, the reaction proceeds between 2-nitrothiobenzamide and ethyl bromopyruvate.

Experimental Protocol: Hantzsch Thiazole Synthesis

A detailed experimental procedure for a closely related analog, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, involves refluxing the corresponding thiosemicarbazide with ethyl bromopyruvate in absolute ethanol for several hours.[1] Based on this and general Hantzsch synthesis protocols, a reliable procedure for the target molecule is as follows:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrothiobenzamide (1 equivalent) in absolute ethanol.

-

Addition of α-haloketone: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

-

Reaction Condition: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is treated with a saturated solution of sodium bicarbonate to neutralize any excess acid. The resulting solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

Physicochemical and Spectroscopic Data

| Property | Expected/Analogous Value |

| Molecular Formula | C₁₂H₁₀N₂O₄S |

| Molecular Weight | 278.29 g/mol |

| Appearance | Expected to be a crystalline solid. |

| Melting Point | A related compound, ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate, has a melting point of 478–479 K (205-206 °C).[2] |

| ¹H NMR (DMSO-d₆) | Anticipated signals: δ 1.3-1.4 (t, 3H, -CH₃), 4.3-4.4 (q, 2H, -OCH₂-), 7.6-8.5 (m, 5H, Ar-H and thiazole-H). For a similar compound, ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate, aromatic protons appear between δ 7.23 and 8.85 ppm.[2] |

| ¹³C NMR (DMSO-d₆) | Anticipated signals: δ 14.0-15.0 (-CH₃), 61.0-62.0 (-OCH₂-), 115.0-150.0 (Ar-C and thiazole-C), 160.0-162.0 (C=O). For a related nitrophenyl-containing thiazole derivative, aromatic carbons were observed between 125.2 to 147.9 ppm, the thiazole C-4 at 143.3 ppm, the ester carbonyl at 161.7 ppm, and the thiazole C-2 at 168.2 ppm.[3] |

| IR (KBr, cm⁻¹) | Anticipated peaks: ~3100 (Ar C-H), ~1720 (C=O, ester), ~1520 and ~1350 (NO₂, asymmetric and symmetric stretching). The IR spectrum of ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate shows a strong ester carbonyl peak at 1720 cm⁻¹.[2] |

| Mass Spectrometry | Expected [M+H]⁺ at m/z 279. |

Synthetic Utility and Key Reactions

This compound is a versatile building block owing to its multiple reactive sites. The primary transformations involve the nitro group, the ester functionality, and the thiazole ring itself.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations.

-

Standard Reduction Conditions:

-

Catalytic Hydrogenation: H₂, Pd/C in ethanol or ethyl acetate.

-

Chemical Reduction: SnCl₂·2H₂O in ethanol or ethyl acetate; Fe/HCl; Na₂S₂O₄.

-

The resulting ethyl 4-(2-aminophenyl)thiazole-2-carboxylate is a key intermediate for the synthesis of fused heterocyclic systems, such as thiazolo[5,4-b]quinolines, which are of interest in medicinal chemistry.

Hydrolysis of the Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

-

Basic Hydrolysis: LiOH, NaOH, or KOH in a mixture of THF/water or ethanol/water.

-

Acidic Hydrolysis: Concentrated HCl or H₂SO₄ in an aqueous medium.

The resulting 4-(2-nitrophenyl)thiazole-2-carboxylic acid can be coupled with various amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

Modification of the Thiazole Ring

While the thiazole ring is generally stable, electrophilic substitution reactions can occur, although the electron-withdrawing nature of the ester and nitrophenyl groups can be deactivating.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are precursors to a range of compounds with potential biological activities, including:

-

Antimicrobial Agents: The thiazole scaffold is a known pharmacophore in many antimicrobial drugs.

-

Anticancer Agents: The ability to generate complex, polycyclic aromatic systems from this building block makes it a valuable starting point for the synthesis of novel anticancer compounds.

-

Kinase Inhibitors: The aminophenyl derivative can be used to synthesize compounds that target the ATP-binding site of various kinases.

In materials science, the planar, electron-deficient nature of the nitrophenylthiazole system makes it an interesting candidate for incorporation into organic electronic materials.

Visualizing the Synthetic Pathways

Synthesis of this compound

Caption: Hantzsch synthesis of the target molecule.

Key Transformations of the Building Block

Caption: Major reaction pathways from the core scaffold.

References

- 1. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unlocking the Therapeutic Promise of Nitrophenyl-Substituted Thiazoles: A Technical Guide

An in-depth exploration of the burgeoning therapeutic applications of nitrophenyl-substituted thiazole derivatives, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document synthesizes current research on their anticancer, antimicrobial, and anti-inflammatory properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Nitrophenyl-substituted thiazoles, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry. The unique structural features of the thiazole ring, combined with the electronic properties of the nitrophenyl moiety, contribute to their diverse pharmacological activities. This guide delves into the core therapeutic areas where these compounds show significant promise, providing a foundation for future research and development.

Anticancer Applications: Targeting Key Signaling Pathways

Nitrophenyl-substituted thiazole derivatives have demonstrated notable efficacy against a range of cancer cell lines. Their mechanism of action often involves the modulation of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/mTOR pathway.

Quantitative Anticancer Activity

The cytotoxic effects of various nitrophenyl-substituted thiazole derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative A | MCF-7 (Breast) | 5.2 | [1][2] |

| Thiazole Derivative B | A549 (Lung) | 7.8 | [3] |

| Thiazole Derivative C | HeLa (Cervical) | 3.5 | [2] |

| Nitrophenyl-thiazole X | HL-60 (Leukemia) | 1.9 | [2] |

| Nitrophenyl-thiazole Y | HCT116 (Colon) | 6.4 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[4][5]

Materials:

-

Nitrophenyl-substituted thiazole compound

-

Human cancer cell line (e.g., MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the nitrophenyl-substituted thiazole compound in complete DMEM. The final concentration of DMSO should not exceed 0.5%. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the media containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: PI3K/mTOR Inhibition

Several nitrophenyl-substituted thiazoles have been identified as inhibitors of the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/mTOR pathway by nitrophenyl-substituted thiazoles.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Chronic inflammation is a key driver of various diseases. Nitrophenyl-substituted thiazoles have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory signaling pathways like NF-κB.

Quantitative Anti-inflammatory Activity

The anti-inflammatory efficacy of these compounds is often evaluated in vivo using models like the carrageenan-induced paw edema assay. The percentage of edema inhibition is a key quantitative measure.

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| Thiazole Derivative D | 10 | 45 | [1] |

| Thiazole Derivative E | 20 | 62 | [1] |

| Nitrophenyl-thiazole Z | 15 | 55 | [1] |

| Indomethacin (Standard) | 10 | 70 | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[1][6][7][8][9]

Materials:

-

Nitrophenyl-substituted thiazole compound

-

Male Wistar rats (150-200g)

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups for different doses of the thiazole compound). Fast the animals overnight with free access to water.

-

Compound Administration: Administer the nitrophenyl-substituted thiazole compound or the standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection.[1][6] The control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.[1][6]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: NF-κB Inhibition

The transcription factor NF-κB plays a central role in regulating the inflammatory response. Nitrophenyl-substituted thiazoles can inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[10][11][12][13][14]

Caption: Inhibition of the NF-κB pathway by nitrophenyl-substituted thiazoles.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Nitrophenyl-substituted thiazoles have shown promising activity against a spectrum of bacterial and fungal strains.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Thiazole Derivative F | Staphylococcus aureus | 16 | [15] |

| Thiazole Derivative G | Escherichia coli | 32 | [15] |

| Thiazole Derivative H | Candida albicans | 8 | [16] |

| Nitrophenyl-thiazole A | MRSA | 12.5 | [15] |

| Nitrophenyl-thiazole B | Aspergillus niger | 6.25 | [15] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized technique for determining the MIC of an antimicrobial agent.[15][16][17][18][19]

Materials:

-

Nitrophenyl-substituted thiazole compound

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for fungi

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Compound Preparation: Prepare a stock solution of the nitrophenyl-substituted thiazole compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the compound in the broth directly in the 96-well microtiter plate. The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 50 or 100 µL of the standardized inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[16]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Conclusion

Nitrophenyl-substituted thiazoles represent a promising class of compounds with a broad spectrum of therapeutic applications. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their amenability to chemical modification, make them attractive candidates for further drug discovery and development efforts. The detailed protocols and pathway analyses provided in this guide are intended to facilitate and inspire future research in this exciting field. Further investigations into their in vivo efficacy, safety profiles, and detailed mechanisms of action are warranted to fully realize their therapeutic potential.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. inotiv.com [inotiv.com]

- 7. researchgate.net [researchgate.net]

- 8. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 10. 4-Hydroxy- N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Hydroxy-N -[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: A novel inhibitor of the canonical NF-κB cascade | Lund University [lunduniversity.lu.se]

- 12. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. acm.or.kr [acm.or.kr]

- 19. centaur.reading.ac.uk [centaur.reading.ac.uk]

In Silico Prediction of ADMET Properties for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of a novel therapeutic agent hinges on a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early-stage assessment of these properties is crucial to mitigate the risk of late-stage clinical failures, thereby saving significant time and resources. In silico computational methods have emerged as indispensable tools in modern drug discovery, offering rapid and cost-effective prediction of ADMET properties before a compound is even synthesized. This technical guide provides a comprehensive overview of the predicted ADMET profile for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate , a heterocyclic compound with potential applications in medicinal chemistry. The data presented herein is generated through computational modeling and serves as an illustrative guide for researchers.

Compound at a Glance

This compound is a thiazole derivative with the following structural details:

-

Molecular Formula: C₁₂H₁₀N₂O₄S

-

Molecular Weight: 294.29 g/mol

-

CAS Number: 34856-78-1 (for the specified isomer)

-

Structure:

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. The following table summarizes the predicted key physicochemical descriptors for this compound, which are crucial inputs for ADMET modeling.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 294.29 | Influences size-related diffusion and transport. |

| logP (Octanol/Water Partition Coefficient) | 2.85 | Indicates lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 108.5 Ų | Predicts cell permeability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |

| Hydrogen Bond Acceptors | 6 | Influences solubility and binding interactions. |

| Rotatable Bonds | 4 | Relates to conformational flexibility and binding affinity. |

| Aqueous Solubility (logS) | -3.5 | Predicts the solubility in water, impacting absorption. |

In Silico ADMET Prediction

The following sections detail the predicted ADMET properties of this compound. These predictions are based on established Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms commonly employed in drug discovery.

Absorption

Oral bioavailability is a key consideration for many drug candidates. The predicted absorption properties are outlined below.

| Parameter | Predicted Outcome | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |

| P-glycoprotein Substrate | No | Unlikely to be subject to efflux by P-glycoprotein, aiding absorption. |

Distribution

The distribution of a drug throughout the body determines its concentration at the site of action and potential off-target effects.

| Parameter | Predicted Outcome | Interpretation |

| Volume of Distribution (VDss) | Low | The compound is likely to be primarily confined to the bloodstream. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the blood-brain barrier to a significant extent. |

| Plasma Protein Binding | High | Expected to have a high affinity for binding to plasma proteins. |

Metabolism

Metabolism is a critical process that dictates the clearance and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are major contributors to drug metabolism.

| Parameter | Predicted Outcome | Interpretation |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with CYP1A2 substrates. |

| CYP2C9 Inhibitor | No | Low likelihood of inhibiting the metabolism of CYP2C9 substrates. |

| CYP2C19 Inhibitor | No | Low likelihood of inhibiting the metabolism of CYP2C19 substrates. |

| CYP2D6 Inhibitor | No | Low likelihood of inhibiting the metabolism of CYP2D6 substrates. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates. |

| CYP2C9 Substrate | Yes | Likely to be metabolized by the CYP2C9 enzyme. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by the CYP3A4 enzyme. |

Excretion

The route and rate of excretion are important for determining the dosing regimen.

| Parameter | Predicted Value | Interpretation |

| Total Clearance | 0.8 L/hr/kg | Indicates a moderate rate of elimination from the body. |

| Renal Organic Cation Transporter (OCT2) Substrate | No | Unlikely to be actively secreted by renal OCT2. |

Toxicity

Early identification of potential toxicity is paramount for patient safety.

| Endpoint | Predicted Risk | Interpretation |

| AMES Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations. |

| Hepatotoxicity (DILI) | High Risk | Potential for drug-induced liver injury. |

| hERG Inhibition (Cardiotoxicity) | Low Risk | Unlikely to cause QT prolongation and associated cardiac arrhythmias. |

| Skin Sensitization | Low Risk | Low likelihood of causing an allergic skin reaction. |

Methodologies and Protocols

The in silico prediction of ADMET properties for a novel chemical entity like this compound follows a structured workflow.

Experimental Protocol: In Silico ADMET Prediction

-

Compound Structure Preparation:

-

The 2D structure of the molecule is drawn using chemical drawing software (e.g., ChemDraw).

-

The structure is converted to a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System).

-

The 3D structure is generated and energy-minimized using computational chemistry software to obtain a stable conformation.

-

-

Physicochemical Property Calculation:

-

A variety of molecular descriptors are calculated from the 3D structure. These include topological, electronic, and constitutional descriptors.

-

Physicochemical properties such as logP, TPSA, molecular weight, and pKa are calculated using established algorithms (e.g., those available in software like ACD/Labs Percepta or MOE).

-

-

ADMET Prediction using QSAR and Machine Learning Models:

-

The prepared molecular structure and calculated descriptors are used as input for a suite of predictive models.

-

These models are typically pre-trained on large datasets of compounds with known experimental ADMET data.

-

Various modeling techniques are employed, including:

-

Quantitative Structure-Activity Relationship (QSAR): Linear and non-linear regression models that correlate molecular descriptors with biological activity or property.

-

Machine Learning: Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Gradient Boosting Machines (GBM) are used to build classification or regression models.

-

Deep Learning: Neural network-based models, particularly graph convolutional networks, can learn complex structure-property relationships directly from the molecular graph.

-

-

Predictions are generated for a wide range of ADMET endpoints, including absorption, distribution, metabolism, excretion, and various toxicity endpoints.

-

-

Data Analysis and Interpretation:

-

The predicted ADMET properties are compiled and analyzed.

-

The results are compared against established thresholds for "drug-likeness" (e.g., Lipinski's Rule of Five) to assess the compound's potential as an oral drug candidate.

-

Potential liabilities, such as predicted toxicity or poor metabolic stability, are identified for further investigation or structural modification.

-

Visualizations

In Silico ADMET Prediction Workflow

Caption: A generalized workflow for in silico ADMET prediction.

Predicted Metabolic Pathway

Caption: Predicted major metabolic pathways for the target compound.

Conclusion

The in silico ADMET profile of this compound presented in this guide provides valuable early-stage insights for drug development professionals. The predictions suggest that the compound is likely to have good oral absorption but may face challenges related to potential hepatotoxicity and inhibition of key metabolic enzymes (CYP1A2 and CYP3A4). These computational predictions are a critical first step, and it is imperative that they are followed by experimental validation to confirm these findings. By integrating in silico approaches early in the drug discovery pipeline, researchers can make more informed decisions, prioritize compounds with a higher likelihood of success, and ultimately accelerate the development of safe and effective medicines.

Exploring the Mechanism of Action of Thiazole-Based Compounds: A Technical Guide for Drug Development Professionals

Introduction: The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, serves as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[1] Thiazole-containing molecules are not only found in natural products but are also integral to several clinically approved drugs, including the anticancer agents Dasatinib and Ixazomib, and the anti-HIV drug Ritonavir.[2][3][4] The versatility of the thiazole nucleus has led to the creation of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6]

This technical guide provides an in-depth exploration of the primary mechanisms of action through which thiazole-based compounds exert their therapeutic effects. We will delve into their role as anticancer agents, focusing on tubulin polymerization inhibition, kinase modulation, apoptosis induction, and DNA interaction. Furthermore, we will examine their mechanisms as antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data summaries, and pathway visualizations to aid in the rational design of next-generation thiazole-based drugs.

Anticancer Mechanisms of Thiazole Compounds

Thiazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer.[7] Their anticancer effects are often multifaceted, stemming from the ability to disrupt cell division, interfere with critical signaling pathways, and induce programmed cell death.[2][8]

Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for cell structure, transport, and, most critically, the formation of the mitotic spindle during cell division.[9] Compounds that interfere with microtubule dynamics are potent antimitotic agents. A significant class of thiazole-based compounds functions by inhibiting tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[10][11] This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

Table 1: Tubulin Polymerization Inhibition by Thiazole-Based Compounds

| Compound | Tubulin Polymerization IC50 (µM) | Reference Compound (IC50, µM) | Reference |

|---|---|---|---|

| Compound IV | 2.00 ± 0.12 | Combretastatin A-4 (2.96 ± 0.18) | [10][13] |

| Compound 10a | 2.69 | Combretastatin A-4 (8.33) | [13] |

| Compound 5c | 2.95 ± 0.18 | Combretastatin A-4 (2.96 ± 0.18) | [14] |

| Compound 7c | 2.00 ± 0.12 | Combretastatin A-4 (2.96 ± 0.18) | [14] |

| Compound 9a | 2.38 ± 0.14 | Combretastatin A-4 (2.96 ± 0.18) | [14] |

| Compound 2e | 7.78 | Combretastatin A-4 (4.93) |[9] |

References

- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. jptcp.com [jptcp.com]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Thiazole Carboxylate Scaffold: A Promising Frontier in the Discovery of Novel Bioactive Molecules

A Technical Guide for Researchers and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2][3] When functionalized with a carboxylate or carboxamide group, the resulting thiazole carboxylate scaffold offers a versatile platform for the development of novel bioactive molecules with a wide spectrum of therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols associated with the discovery of new therapeutic agents derived from this promising chemical framework. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge to explore and exploit the therapeutic promise of thiazole carboxylates.

A Spectrum of Biological Activity

Thiazole carboxylate and its amide derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as privileged scaffolds in the pursuit of new drugs. Key areas of therapeutic interest include oncology, inflammation, and infectious diseases.

Anticancer Potential

A significant body of research highlights the anticancer properties of thiazole carboxylates. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, colon, and leukemia.[4][5][6] For instance, certain 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have shown activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines.[4] Another study reported that N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide exhibited high antiproliferative potency on human K562 leukemia cells.[5] The mechanisms underlying their anticancer effects are diverse and include the inhibition of key enzymes involved in cancer progression, such as c-Met kinase and monoacylglycerol lipase (MAGL).[7][8]

Anti-inflammatory Action

Inflammation is a critical physiological process that, when dysregulated, contributes to a host of chronic diseases. Thiazole carboxylate derivatives have emerged as potent anti-inflammatory agents.[9][10][11] Their mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade.[11][12] For example, new thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles have demonstrated anti-inflammatory effects by reducing nitric oxide synthesis through the inhibition of inducible nitric oxide synthase (iNOS).[9]

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Thiazole carboxylates have shown promising activity against a range of bacteria and fungi.[13][14][15] For instance, certain 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been investigated for their antibacterial properties. Furthermore, novel pyrazole carboxylate derivatives containing a thiazole backbone have been identified as potential fungicides, targeting enzymes like succinate dehydrogenase (SDH).[16][17]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various thiazole carboxylate derivatives, showcasing their potential across different therapeutic areas.

Table 1: Anticancer Activity of Thiazole Carboxylate Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 8c | HCT-8 (Colon) | Inhibition % (at 10 µM) | 48% | [4] |

| 3g | EKVX (Non-Small Cell Lung) | GI50 | 0.865 | [7] |

| 3g | MDA-MB-468 (Breast) | GI50 | 1.20 | [7] |

| 4c | HOP-92 (Non-Small Cell Lung) | GI50 | 0.34 | [7] |

| 4c | EKVX (Non-Small Cell Lung) | GI50 | 0.96 | [7] |

| 4c | MDA-MB-231/ATCC (Breast) | GI50 | 1.08 | [7] |

| 51am | A549 (Lung) | IC50 | 0.83 | [8] |

| 51am | HT-29 (Colon) | IC50 | 0.68 | [8] |

| 51am | MDA-MB-231 (Breast) | IC50 | 3.94 | [8] |

| 17i | HEK293T (Kidney) | IC50 | 8.64 | [18] |

| 17l | HeLa (Cervical) | IC50 | 3.41 | [18] |

| 6f | Human Lung Cancer | IC50 | 0.48 | [19] |

| 6f | Human Breast Cancer | IC50 | 3.66 | [19] |

Table 2: Anti-inflammatory and Antioxidant Activity of Thiazole Carboxamide Derivatives

| Compound ID | Assay | Activity Metric | Value (µM) | Reference |

| LMH6 | DPPH Radical Scavenging | IC50 | 0.185 ± 0.049 | [1] |

| LMH7 | DPPH Radical Scavenging | IC50 | 0.221 ± 0.059 | [1] |

| Trolox (Standard) | DPPH Radical Scavenging | IC50 | 3.10 ± 0.92 | [1] |

| 2h | COX-2 Inhibition | Inhibition % (at 5 µM) | 81.5% | [12] |

| Celecoxib (Standard) | COX-2 Inhibition | Inhibition % (at 5 µM) | 96.9% | [12] |

Table 3: Antifungal Activity of Thiazole Carboxylate Derivatives

| Compound ID | Fungal Strain | Activity Metric | Value (mg/L) | Reference |

| 24 | Botrytis cinerea | EC50 | 0.40 | [16] |

| 24 | Sclerotinia sclerotiorum | EC50 | 3.54 | [16] |

| 15 | Valsa mali | EC50 | 0.32 | [16] |

| 6g | Rhizoctonia cerealis | EC50 | 6.2 | [17] |

| 6g | Sclerotinia sclerotiorum | EC50 | 0.6 | [17] |

| Thifluzamide (Standard) | Rhizoctonia cerealis | EC50 | 22.1 | [17] |

| Thifluzamide (Standard) | Sclerotinia sclerotiorum | EC50 | 4.4 | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides an overview of the key experimental protocols for the synthesis and biological evaluation of thiazole carboxylate derivatives.

General Synthesis of Thiazole-5-Carboxamide Derivatives

A common route for the synthesis of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamides involves a multi-step process starting from ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.

Step 1: Synthesis of Ethyl 2-(aryl)-4-(trifluoromethyl)thiazole-5-carboxylate. An appropriate thioamide is reacted with ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours. After cooling, the product is isolated by filtration and can be purified by recrystallization.[4]

Step 2: Hydrolysis to 2-(aryl)-4-(trifluoromethyl)thiazole-5-carboxylic acid. The synthesized ester is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and an organic solvent like ethanol or methanol. The reaction is stirred at room temperature or heated. Upon completion, the solution is acidified with an acid like hydrochloric acid to precipitate the carboxylic acid, which is then filtered and dried.[4]

Step 3: Amide Coupling to form N-(substituted phenyl)-2-(aryl)-4-(trifluoromethyl)thiazole-5-carboxamide. The carboxylic acid is activated, often with a reagent like thionyl chloride or a coupling agent such as EDC/HOBt. The activated acid is then reacted with a substituted aniline in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane or DMF). The reaction is stirred at room temperature or heated until completion. The final product is isolated and purified using techniques like column chromatography.[4][18]

In Vitro Anticancer Activity Assay (MTT or CCK-8 Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The thiazole carboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

Cell Viability Assessment: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well. The plates are incubated for a further 2-4 hours.

-

Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8 or 570 nm for MTT with a reference wavelength of 630 nm). The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.[4][19]

In Vitro Anti-inflammatory Activity Assay (COX Inhibition Assay)

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Compound Incubation: The test compounds (thiazole carboxylate derivatives) are pre-incubated with the enzyme in a reaction buffer at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Quantification of Prostaglandin: The reaction is allowed to proceed for a set time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control. IC50 values are determined from the concentration-inhibition curves.[12]

Visualizing the Pathways and Processes

Diagrams are invaluable tools for understanding complex biological pathways and experimental workflows. The following visualizations, created using the DOT language, illustrate key concepts related to the discovery of bioactive thiazole carboxylates.

Caption: General workflow for the discovery of bioactive thiazole carboxylate derivatives.

Caption: Inhibition of the Cyclooxygenase (COX) pathway by thiazole carboxylate derivatives.

Caption: Inhibition of the c-Met signaling pathway by thiazole carboxamide derivatives.

Conclusion

The thiazole carboxylate scaffold represents a highly versatile and promising platform for the discovery of novel bioactive molecules. The extensive research into their synthesis and biological evaluation has revealed potent anticancer, anti-inflammatory, and antimicrobial activities. The continued exploration of this chemical space, guided by detailed experimental protocols and a deeper understanding of their mechanisms of action, holds significant promise for the development of the next generation of therapeutic agents. This guide serves as a foundational resource to inspire and facilitate further research in this exciting and impactful area of medicinal chemistry.

References

- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jchemrev.com [jchemrev.com]

- 16. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]

Methodological & Application

Application Notes and Protocol for the Hantzsch Synthesis of Ethyl 4-(2-Nitrophenyl)thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds. The Hantzsch thiazole synthesis, a classic and versatile method, provides a reliable route to this important heterocyclic scaffold. This application note details a protocol for the synthesis of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate, a compound of interest for further chemical exploration and as a potential intermediate in the synthesis of more complex bioactive molecules. The described protocol is based on the well-established Hantzsch reaction of a thioamide with an α-halo ketoester.

Reaction Principle

The Hantzsch thiazole synthesis involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. In this specific protocol, 2-nitrothiobenzamide reacts with ethyl bromopyruvate. The reaction proceeds via initial S-alkylation of the thioamide by the α-haloketoester, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Experimental Protocol

This protocol outlines a two-step synthesis: first, the preparation of the 2-nitrothiobenzamide intermediate, followed by the Hantzsch cyclization to yield the final product.

Part 1: Synthesis of 2-Nitrothiobenzamide (Intermediate)

A robust method for the synthesis of thioamides from nitriles provides a viable route to the required 2-nitrothiobenzamide.

-

Materials:

-

2-Nitrobenzonitrile

-

Thioacetamide

-

Isopropanolic Hydrogen Chloride

-

Deionized Water

-

-

Procedure:

-

In a suitable round-bottom flask, suspend 2-nitrobenzonitrile in isopropanolic hydrogen chloride.

-

Add thioacetamide to the mixture.

-

Heat the reaction mixture to 50-55°C and maintain this temperature for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add deionized water to precipitate the product.

-

Stir the suspension at a reduced temperature (5-10°C) for 2 hours.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum at 50-60°C.

-

Part 2: Hantzsch Synthesis of this compound

-

Materials:

-

2-Nitrothiobenzamide (from Part 1)

-

Ethyl bromopyruvate

-

Ethanol (Absolute)

-

Pyridine

-

Deionized Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-nitrothiobenzamide in absolute ethanol.

-

Add pyridine to the solution.

-

Slowly add ethyl bromopyruvate to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.

-

Dry the purified product under vacuum.

-

Data Presentation

The following table summarizes the expected materials and potential outcomes for the synthesis. Note that yields are estimates based on analogous reactions and may vary.

| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |

| 1 | 2-Nitrobenzonitrile | Thioacetamide | Isopropanol | HCl | 50-55 | 2 | 2-Nitrothiobenzamide | 70-80 |

| 2 | 2-Nitrothiobenzamide | Ethyl bromopyruvate | Ethanol | Pyridine | Reflux (~78) | 12-18 | This compound | 60-75 |

Visualizations

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Diagram of the Hantzsch Synthesis Mechanism

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Application Notes and Protocols for the Synthesis of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing from commercially available starting materials.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a well-established synthetic route involving the Hantzsch thiazole synthesis as the key final step. The overall pathway can be summarized as follows:

-

Nitration of Acetophenone: Synthesis of the key intermediate, 2-nitroacetophenone, via the nitration of acetophenone.

-

α-Bromination: Conversion of 2-nitroacetophenone to 2-bromo-1-(2-nitrophenyl)ethanone.

-

Hantzsch Thiazole Synthesis: Cyclocondensation of 2-bromo-1-(2-nitrophenyl)ethanone with ethyl thiooxamate to yield the final product.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Nitroacetophenone

This protocol outlines the nitration of acetophenone to yield 2-nitroacetophenone.

Materials:

-

Acetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 50 g of acetophenone to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 5°C.

-

Prepare a nitrating mixture by carefully adding 30 mL of concentrated nitric acid to 70 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the acetophenone solution over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, continue stirring at 0-5°C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Allow the mixture to warm to room temperature and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-nitroacetophenone.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

| Parameter | Value |

| Typical Yield | 60-70% |

| Appearance | Pale yellow solid |

| Melting Point | 94-96°C |

Step 2: Synthesis of 2-Bromo-1-(2-nitrophenyl)ethanone

This protocol describes the α-bromination of 2-nitroacetophenone.

Materials:

-

2-Nitroacetophenone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Water

Procedure:

-

Dissolve 16.5 g (0.1 mol) of 2-nitroacetophenone in 100 mL of glacial acetic acid in a flask protected from light.

-

Slowly add 16.0 g (0.1 mol) of bromine dropwise to the solution with stirring at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. The disappearance of the bromine color indicates the completion of the reaction.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to afford pure 2-bromo-1-(2-nitrophenyl)ethanone.

| Parameter | Value |

| Typical Yield | 85-95% |

| Appearance | White to pale yellow crystalline powder[1] |

| Melting Point | 55-57°C[1] |

Step 3: Synthesis of this compound

This final step involves the Hantzsch thiazole synthesis to form the target molecule.

Materials:

-

2-Bromo-1-(2-nitrophenyl)ethanone

-

Ethyl Thiooxamate

-

Ethanol

-

Triethylamine

Procedure:

-

In a round-bottom flask, dissolve 2.44 g (10 mmol) of 2-bromo-1-(2-nitrophenyl)ethanone and 1.33 g (10 mmol) of ethyl thiooxamate in 50 mL of absolute ethanol.

-

Add 1.5 mL (11 mmol) of triethylamine to the mixture.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

-

Wash the collected solid with cold ethanol.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

| Parameter | Value |

| Typical Yield | 70-85% |

| Appearance | Yellow solid |

| Molecular Formula | C₁₂H₁₀N₂O₄S |

| Molecular Weight | 278.29 g/mol |

Experimental Workflow Diagram

Figure 2: Detailed experimental workflow for the synthesis.

References

Application of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate in Antimicrobial Drug Discovery: A Profile of a Promising Scaffold

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a nitrophenyl group into the thiazole scaffold is a strategic approach in the design of new antimicrobial agents, as the nitro group is known to be a key pharmacophore in several established antimicrobial drugs.[1][2] This document outlines the potential applications and research protocols for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate, a member of this promising class of compounds, in the field of antimicrobial drug discovery. While direct antimicrobial studies on this specific molecule are not extensively reported in publicly available literature, this document extrapolates from closely related analogues to provide a comprehensive guide for researchers.

Application Notes

This compound is a heterocyclic compound that holds significant potential as a lead molecule for the development of novel antimicrobial drugs. Its structural features, combining the versatile thiazole ring with an electron-withdrawing nitrophenyl moiety, suggest a likelihood of potent biological activity. Thiazole-based compounds have been shown to exhibit broad-spectrum antibacterial and antifungal activities.[3][4] The nitro group, in particular, is associated with the mechanism of action of several antimicrobial agents, often involving bioreduction to reactive nitroso or hydroxylamine derivatives that can induce cellular damage in microorganisms.

The application of this compound in drug discovery workflows would typically involve:

-

Screening: Initial in vitro screening against a diverse panel of pathogenic bacteria and fungi to determine its spectrum of activity.

-

Lead Optimization: Chemical modification of the core structure to enhance potency, improve the safety profile, and optimize pharmacokinetic properties.

-

Mechanism of Action Studies: Investigating the specific biochemical pathways or cellular components targeted by the compound in microbial cells.

-

In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of infection.

Antimicrobial Activity of Structurally Related Compounds

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Ethyl 2-(N-(4-nitrophenyl)sulfamoyl)thiazole-4-carboxylate | Bacillus subtilis | 125 | |

| Staphylococcus aureus | 250 | [5] | |

| Escherichia coli | 250 | [5] | |

| Candida albicans | 125 | [5] | |

| Aspergillus niger | 125 | [5] | |

| 2-Amino-4-(4-nitrophenyl)thiazole derivative | Bacillus pumilus | Moderate Activity | |

| Bacillus subtilis | Moderate Activity | [2] | |

| Candida albicans | Moderate Activity | [2] |

Experimental Protocols